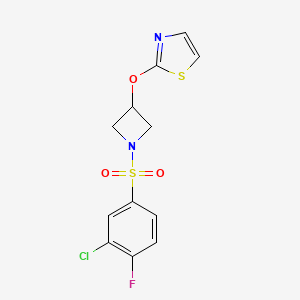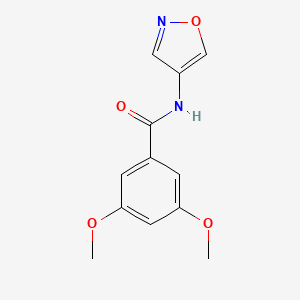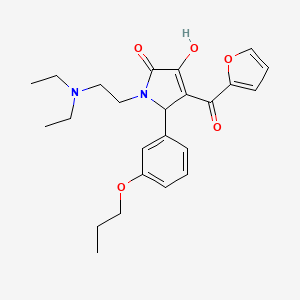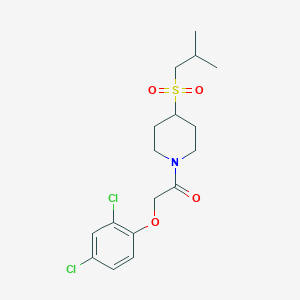
2-((1-((3-Chlor-4-fluorphenyl)sulfonyl)azetidin-3-yl)oxy)thiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a synthetic organic compound that belongs to the class of azetidines and thiazoles. This compound is characterized by the presence of a thiazole ring and an azetidine ring, both of which are functionalized with various substituents, including a chlorofluorophenyl group and a sulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is of interest as a potential pharmaceutical agent due to its unique structure and potential biological activity. It may be investigated for its activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials, such as polymers and coatings, with specific properties.
Biological Research: The compound can be used as a tool in biological research to study the effects of specific structural modifications on biological activity and to investigate the mechanisms of action of related compounds.
Chemical Synthesis: The compound can serve as a building block in the synthesis of more complex molecules, allowing researchers to explore new chemical space and develop novel compounds with desired properties.
Vorbereitungsmethoden
The synthesis of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorofluorobenzene derivative reacts with the azetidine intermediate.
Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide or thiourea precursor.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and minimize costs, as well as ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols).
Wirkmechanismus
The mechanism of action of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
Interaction with Receptors: The compound may interact with cell surface or intracellular receptors, leading to changes in cellular signaling pathways.
Modulation of Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific proteins.
Vergleich Mit ähnlichen Verbindungen
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole can be compared with other similar compounds, such as:
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid, which is a non-proteinogenic amino acid with potential biological activity.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxylic acid, which is used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Chlorofluorophenyl Derivatives: Compounds containing the chlorofluorophenyl group, such as 3-chloro-4-fluoroaniline, which is used as an intermediate in the synthesis of dyes and pharmaceuticals.
The uniqueness of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole lies in its combination of these structural features, which may confer specific properties and activities that are not observed in the individual components.
Eigenschaften
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O3S2/c13-10-5-9(1-2-11(10)14)21(17,18)16-6-8(7-16)19-12-15-3-4-20-12/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOJOJHGGNGCPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2486966.png)
![4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2486968.png)

![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2486972.png)

![8-(2-chloroethyl)-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486978.png)


![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2486984.png)
![N-(2,4-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2486986.png)

![3-[(2-CHLOROPHENYL)METHYL]-1-METHYL-9-PHENYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE](/img/structure/B2486988.png)
